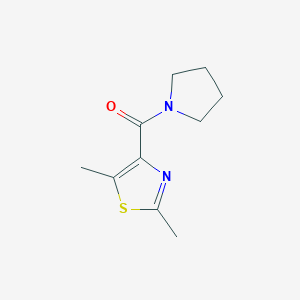

2,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1,3-thiazole

Descripción

Propiedades

IUPAC Name |

(2,5-dimethyl-1,3-thiazol-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-7-9(11-8(2)14-7)10(13)12-5-3-4-6-12/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAPKXFMPGACJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylthiazole with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

2,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1,3-thiazole typically involves the reaction of appropriate precursors, including thiazole derivatives and pyrrolidine-based compounds. Various methods have been documented for the synthesis of thiazole derivatives, which are crucial in developing this compound. For instance, the reaction conditions can significantly influence the yield and purity of the synthesized product, with techniques such as bromination followed by cyclocondensation being commonly employed .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating effectiveness against Gram-positive bacteria. This activity is attributed to the structural features of thiazoles that facilitate interaction with microbial targets .

Anti-inflammatory Effects

Recent studies have highlighted the dual inhibition of cyclooxygenase (COX) enzymes by thiazole derivatives, including this compound. This compound has shown promise as an anti-inflammatory agent by inhibiting COX-1 and COX-2 enzymes, which play critical roles in inflammatory processes . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance its inhibitory potency against these enzymes.

Anticancer Potential

There is growing interest in the anticancer properties of thiazole derivatives. Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest . Further investigations are warranted to elucidate the specific pathways involved.

Case Study 1: Antibacterial Activity Evaluation

A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound were effective against Staphylococcus aureus and other pathogenic bacteria. The evaluation involved standard disk diffusion methods and minimum inhibitory concentration (MIC) assays, showing promising results that warrant further exploration in clinical settings .

Case Study 2: Inhibition of Inflammatory Pathways

In a recent investigation into anti-inflammatory agents, researchers synthesized a series of thiazole derivatives including this compound. The findings revealed significant inhibition of COX enzymes in vitro, suggesting its potential application in treating inflammatory diseases such as arthritis and other conditions characterized by excessive inflammation .

Mecanismo De Acción

The mechanism of action of 2,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiazole ring can participate in π-π interactions, while the pyrrolidine ring may enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The structural uniqueness of 2,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1,3-thiazole lies in its substitution pattern:

- Position 4 : The pyrrolidine-1-carbonyl group introduces a bulky, lipophilic substituent with hydrogen-bonding capacity via the carbonyl oxygen.

Comparisons with analogous thiazoles :

Pharmacological and Physicochemical Properties

- Lipophilicity : The pyrrolidine-1-carbonyl group in the target compound likely increases logP compared to polar analogs like thiazole-5-ylacetic acid, suggesting improved membrane permeability .

- Bioactivity : While the target compound’s activity is undocumented, structurally related thiazoles exhibit diverse roles:

Actividad Biológica

2,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific compound, highlighting research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : (2,5-dimethylthiazol-4-yl)(pyrrolidin-1-yl)methanone

- Molecular Formula : C10H14N2OS

- Molecular Weight : 214.30 g/mol

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, several studies have demonstrated that compounds containing the thiazole ring can inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 (epidermoid carcinoma) | < 1.98 | Induction of apoptosis through Bcl-2 inhibition |

| Compound 9 | HT29 (colon cancer) | 1.61 ± 1.92 | Cytotoxic effects via mitochondrial pathway |

The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity, indicating a strong SAR correlation in thiazole derivatives .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives is noteworthy. A study reported that compounds similar to this compound exhibited protective effects against seizures in animal models.

| Compound | Model Used | Effective Dose (ED50) |

|---|---|---|

| Similar Thiazole Derivative | PTZ-induced seizure model | 20 mg/kg |

The mechanism involves modulation of neurotransmitter systems and ion channels .

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

- Antitumor Activity Study : A series of thiazoles were synthesized and evaluated for their anticancer effects on various cell lines. The study concluded that modifications at the 4-position of the thiazole ring significantly enhanced cytotoxicity against cancer cells .

- Antimicrobial Evaluation : A comprehensive evaluation of thiazoles showed that those with pyrrolidine substitutions had improved activity against Gram-positive bacteria compared to their counterparts without such modifications .

Q & A

Q. What methodological approaches are employed to synthesize 2,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1,3-thiazole, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, starting with condensation of thiazole precursors with pyrrolidine derivatives. For example, refluxing in ethanol with catalysts like acetic acid or copper sulfate (common in thiazole syntheses) facilitates cyclization and carbonyl incorporation . Purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures high yields (>80%) and purity (>95%) . Optimization may involve adjusting solvent polarity, catalyst loading, and temperature, guided by thin-layer chromatography (TLC) monitoring .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure and purity of this compound?

- 1H/13C NMR : Peaks for thiazole protons (δ 7.5–8.5 ppm) and pyrrolidine methyl groups (δ 1.2–2.5 ppm) confirm substituent positions. Carbonyl signals (C=O, δ 160–170 ppm) validate the amide linkage .

- IR : Stretching bands at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-N) confirm functional groups. Absence of -NH stretches (if applicable) ensures complete cyclization .

- HRMS : Exact mass matching (e.g., ±0.0001 Da) verifies molecular formula .

Q. What experimental protocols are recommended to determine physicochemical properties like solubility and stability?

Solubility is assessed in solvents (DMSO, ethanol, water) via gravimetric analysis or UV-Vis spectroscopy. Stability studies involve accelerated degradation tests under varied pH (1–13), temperature (4–60°C), and light exposure, monitored by HPLC . For hygroscopicity, dynamic vapor sorption (DVS) profiles are generated .

Q. How is bioactivity screening conducted for thiazole derivatives like this compound?

Initial screens include antimicrobial assays (e.g., broth microdilution for MIC values) and enzyme inhibition studies (e.g., kinase or protease targets). Computational docking (AutoDock Vina) predicts binding affinity to active sites, prioritizing targets for in vitro validation . Dose-response curves (IC50/EC50) quantify potency .

Advanced Research Questions

Q. What computational strategies are used to model the reaction pathways and electronic properties of this compound?

Quantum chemical calculations (DFT, B3LYP/6-31G*) map reaction mechanisms, such as transition states for cyclization. Molecular electrostatic potential (MEP) surfaces predict nucleophilic/electrophilic sites . Molecular dynamics (MD) simulations assess solvent interactions and conformational stability . Software like Gaussian or ORCA is standard .

Q. How are mechanistic studies designed to elucidate the compound’s role in catalytic or biological systems?

Isotopic labeling (e.g., 13C-pyrrolidine) tracks carbonyl group transfer in reactions. Kinetic isotope effects (KIE) and Hammett plots correlate substituent effects with reaction rates . For biological targets, fluorescence quenching or SPR assays measure binding kinetics (kon/koff) .

Q. What factorial design approaches optimize reaction yields or bioactivity?

A 2k factorial design tests variables (temperature, catalyst ratio, solvent) to identify significant factors. Response surface methodology (RSM) models interactions, with ANOVA validating statistical relevance. For bioactivity, Central Composite Designs (CCD) optimize IC50 by varying substituents .

Q. How are contradictions in analytical data (e.g., NMR vs. XRD) resolved?

Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility. Variable-temperature NMR or NOESY experiments detect dynamic processes. DFT-optimized structures are compared to XRD to validate computational models .

Q. What methodologies assess the compound’s stability under physiological conditions for drug development?

Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) stability tests are conducted over 24h. Plasma stability assays (human/rat plasma, 37°C) quantify degradation via LC-MS. Accelerated stability chambers (40°C/75% RH) predict shelf life .

Q. How are structure-activity relationships (SARs) derived for analogs of this compound?

Systematic substitution at the thiazole 4-position (e.g., varying carbonyl groups) is followed by bioactivity profiling. 3D-QSAR (CoMFA/CoMSIA) correlates steric/electronic fields with activity. Free-Wilson analysis quantifies substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.